1-Naphthyl thiophene-2-carboxylate

Medicinal Chemistry Organic Synthesis Stability

Researchers requiring a well-defined thiophene ester with quantifiable hydrolytic stability face supply inconsistency. This compound provides a reproducible 1-naphthyl scaffold with distinct steric and electronic properties, verified at ≥95% purity. - Distinct 1-naphthyl orientation ensures batch-to-batch consistency in SAR campaigns. - Extended π-conjugation supports reliable performance in organic electronics research. - Sourced exclusively for R&D; documentation and CoA provided with every shipment.

Molecular Formula C15H10O2S
Molecular Weight 254.31 g/mol
Cat. No. B291374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl thiophene-2-carboxylate
Molecular FormulaC15H10O2S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CS3
InChIInChI=1S/C15H10O2S/c16-15(14-9-4-10-18-14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H
InChIKeyBDBIBORZOKCHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Thiophene-2-Carboxylate: Technical Baseline and Procurement Specifications


1-Naphthyl thiophene-2-carboxylate (CAS 38253-98-4, C₁₅H₁₀O₂S, MW 254.31) is an aromatic carboxylate ester within the thiophene derivatives class, comprising a naphthalene ring linked via an ester bond to a thiophene-2-carboxylic acid moiety . This heterocyclic scaffold is of interest in medicinal chemistry and organic electronics due to its extended π-conjugation system and synthetic versatility . The compound is supplied commercially at ≥95% purity and is generally soluble in organic solvents such as ethanol and dichloromethane, with limited aqueous solubility .

Why 1-Naphthyl Thiophene-2-Carboxylate Cannot Be Casually Substituted by Other Aryl Thiophene Esters


The 1-naphthyl substituent imparts distinct electronic and steric properties compared to phenyl or 2-naphthyl analogs, directly affecting molecular recognition, spectroscopic behavior, and reactivity. The orientation and steric bulk of the 1-naphthyl group create a specific three-dimensional profile that differs markedly from planar phenyl or extended 2-naphthyl systems . Empirical evidence demonstrates that even minor aryl group modifications (e.g., 1-naphthyl vs. 2-naphthyl) result in quantifiable differences in hydrolytic stability and biological activity profiles [1]. Consequently, substituting this compound with closely related esters without re-validation compromises experimental reproducibility and may lead to erroneous structure-activity conclusions [2].

1-Naphthyl Thiophene-2-Carboxylate: Quantified Differentiation Against Closest Analogs


Differentiated Hydrolytic Stability: 1-Naphthyl Ester vs. 2-Naphthyl Ester and Phenyl Ester

The 1-naphthyl thiophene-2-carboxylate exhibits enhanced resistance to alkaline hydrolysis relative to the 2-naphthyl isomer and the phenyl analog. This stability difference is attributed to steric hindrance at the ester linkage imparted by the peri-hydrogen of the 1-naphthyl group [1].

Medicinal Chemistry Organic Synthesis Stability

Spectroscopic Differentiation: UV-Vis Absorption Profile vs. Phenyl and 2-Naphthyl Analogs

The 1-naphthyl group provides a distinct UV-Vis absorption signature characterized by a longer wavelength maximum and higher molar absorptivity compared to phenyl and a shifted profile compared to 2-naphthyl. This facilitates unambiguous identity confirmation and quantification in complex mixtures [1].

Analytical Chemistry Spectroscopy Quality Control

Structural Basis for Differentiated Biological Activity: 1-Naphthyl vs. 2-Naphthyl Orientation

The antimicrobial activity of 2-(1-naphthyl)-thiophene derivatives is contingent upon the specific orientation of the naphthyl group. The 1-naphthyl isomer presents a distinct spatial arrangement that influences target binding, whereas the 2-naphthyl isomer would present an altered molecular surface [1].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

1-Naphthyl Thiophene-2-Carboxylate: Recommended Research and Industrial Use Cases


Medicinal Chemistry: Scaffold for Antimicrobial and Anticancer Lead Optimization

The 1-naphthyl thiophene-2-carboxylate core serves as a privileged scaffold for the development of novel antimicrobial and anticancer agents [1]. Its distinct electronic and steric profile can be leveraged to modulate target binding affinity and selectivity in structure-activity relationship (SAR) campaigns [1].

Analytical Chemistry: Use as a UV-Vis Spectroscopic Standard or Derivatization Agent

The compound's strong and distinct UV absorption profile makes it suitable as a chromophoric standard for spectrophotometric assays or as a derivatization agent to enhance detection sensitivity in HPLC analysis .

Organic Electronics: Building Block for π-Conjugated Materials

The extended π-conjugation provided by the naphthyl-thiophene system positions 1-naphthyl thiophene-2-carboxylate as a potential building block for organic semiconductors, conductive polymers, and optoelectronic devices .

Chemical Biology: Probe for Esterase Activity and Enzyme Mechanism Studies

Its defined hydrolytic stability profile makes it a valuable substrate for characterizing esterase enzymes and investigating the steric requirements of enzyme active sites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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